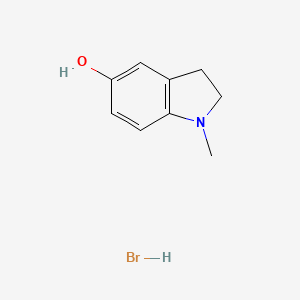

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide

Descripción

BenchChem offers high-quality 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMLIQVTFWOVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134328-27-1 | |

| Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 1-Methyl-2,3-dihydro-1H-indol-5-ol Hydrobromide

Executive Summary

1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide (also known as N-methyl-5-hydroxyindoline HBr ) is a bicyclic, nitrogen-containing heterocycle belonging to the indoline class. Unlike its fully aromatic indole counterparts, the 2,3-dihydro structure imparts distinct reactivity, particularly a lower oxidation potential that facilitates its conversion into quinonoid species.

This guide analyzes the compound as a critical intermediate in two primary sectors: biomimetic material science (specifically oxidative polymerization for melanin-like dyes) and neuropharmacology (as a scaffold for serotonin and dopamine receptor ligands). The hydrobromide salt form is engineered specifically to enhance the shelf-life stability of the electron-rich phenolic moiety, which is otherwise prone to rapid auto-oxidation in its free base form.

Structural Characterization & Physiochemical Properties[1][2][3]

Molecular Identity

The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrole), which is saturated at the C2 and C3 positions. The "hydrobromide" designation indicates the protonation of the tertiary amine nitrogen by hydrobromic acid, forming a crystalline salt lattice that stabilizes the molecule against oxidative degradation.

| Property | Data |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide |

| Common Synonyms | N-methyl-5-hydroxyindoline HBr; 1-Methyl-5-indolinol hydrobromide |

| Molecular Formula | C₉H₁₁NO[1][2][3] · HBr |

| Molecular Weight | 230.10 g/mol (Salt); 149.19 g/mol (Free Base) |

| CAS Number | Generic:[3] 22246-88-4 (Free Base); Salt specific: 172078-33-0 (related 5-OH indoline) |

| Appearance | Off-white to beige crystalline powder (darkens upon oxidation) |

| Solubility | High in Water, Methanol, Ethanol; Low in non-polar solvents (Hexane) |

| pKa (Predicted) | ~9.8 (Phenolic OH), ~5.5 (Indoline Nitrogen) |

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the specific site of protonation in the salt form.

Figure 1: Structural assembly of the 1-methyl-5-hydroxyindoline hydrobromide salt complex.

Synthetic Pathways & Manufacturing

The "Demethylation" Route (Preferred)

While direct reduction of 5-hydroxyindole is possible, it is chemically risky due to the instability of the product. The most robust industrial route utilizes 5-methoxy-1-methylindole as a stable precursor. The use of concentrated hydrobromic acid (HBr) serves a dual purpose: it cleaves the methyl ether protecting group and simultaneously crystallizes the product as the stable HBr salt.

Protocol: Ether Cleavage via HBr

Reagents:

-

5-Methoxy-1-methyl-2,3-dihydro-1H-indole (Precursor)

-

Hydrobromic Acid (48% aqueous)

-

Argon or Nitrogen atmosphere (Critical)

Step-by-Step Methodology:

-

Inerting: Flush a round-bottom flask with Argon to remove atmospheric oxygen. Oxygen presence during high-temperature acid reflux leads to polymerization (tar formation).

-

Dissolution: Dissolve 10.0g of 5-methoxy-1-methylindoline in 50 mL of 48% HBr.

-

Reflux: Heat the mixture to reflux (approx. 126°C) for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the methoxy spot indicates completion.

-

Concentration: Distill off the excess HBr under reduced pressure. Do not evaporate to dryness in air.

-

Crystallization: Dissolve the residue in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbidity is observed. Cool to 4°C.

-

Filtration: Collect the beige crystals of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide under inert gas.

Mechanism of Action: The nucleophilic bromide ion attacks the methyl group of the ether, generating methyl bromide (gas) and the phenol. The high acidity ensures the indoline nitrogen remains protonated, preventing auto-oxidation.

Synthetic Workflow Diagram

Figure 2: Retrosynthetic pathway utilizing the ether-cleavage method for salt formation.

Reactivity & Stability Profile

Oxidation Potential

The 5-hydroxyindoline moiety is an electron-rich system. In the presence of oxidants (or air at alkaline pH), it undergoes a Two-Electron Oxidation to form a quinonoid imine (indoleninone). This is the key mechanism for its use in dye chemistry but a liability for pharmaceutical storage.

-

Reaction: 1-Methyl-5-hydroxyindoline

1-Methyl-5-indoleninone + 2e⁻ + 2H⁺ -

Consequence: The resulting quinone-imine is highly electrophilic and rapidly polymerizes to form melanin-like pigments (brown/black solids).

Salt Stabilization

The Hydrobromide salt is preferred over the Hydrochloride in some specific applications because the larger bromide counter-ion can often facilitate better lattice packing energy, reducing hygroscopicity compared to the HCl salt. Furthermore, the HBr salt ensures an acidic microenvironment, suppressing the deprotonation of the phenol (pKa ~9.8), which is the rate-limiting step in oxidative degradation.

Applications in Drug Discovery & Material Science[6]

Neuropharmacology (Receptor Ligands)

The 5-hydroxyindoline scaffold is a rigidified analogue of serotonin (5-HT) and a reduced analogue of epinephrine.

-

Dopamine D4 Selectivity: Research indicates that 5-hydroxyindolines can exhibit selective binding profiles for Dopamine D4 receptors, differentiating them from classical D2 antagonists [1].[4]

-

Adrenochrome Hypothesis: Historically, this molecule is relevant to the study of epinephrine oxidation products (adrenolutin precursors) in schizophrenia research, serving as a stable standard for metabolic analysis.

Biomimetic Dyes (Hair & Textiles)

In the cosmetic industry, 1-methyl-2,3-dihydro-1H-indol-5-ol is a "coupler" or primary intermediate.

-

Mechanism: Upon application with an oxidant (H₂O₂), it mimics the biosynthesis of eumelanin.

-

Advantage: Unlike phenylenediamines (PPD), indoline-based dyes produce softer, more natural tones and generally exhibit a lower sensitization profile.

Pharmacophore Map

Figure 3: Functional application map showing biological and chemical interaction pathways.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. HBr residue is corrosive. |

| Eye Irritation | H319: Causes serious eye irritation.[5] | Wear safety goggles with side shields. |

| Stability | Light & Air Sensitive. | Store under Argon at -20°C. Hygroscopic. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/NOx fumes).

References

-

PubChem. (2025).[1][6] 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link]

- Google Patents. (1995). Process for the production of 5,6-dihydroxyindolines (US5399713A). (Demonstrates the HBr ether cleavage methodology for hydroxyindolines).

-

Hegde, V. R., et al. (1997).[4] D4 dopamine receptor-selective compounds from the Chinese plant Phoebe chekiangensis.[4] Bioorganic & Medicinal Chemistry Letters, 7(9), 1207–1212.[4] (Establishes the 5-hydroxyindoline scaffold as a D4 ligand). Retrieved from [Link]

-

MDPI. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank. (Provides spectral data and handling for related 5-substituted indolines). Retrieved from [Link][7][8][9]

Sources

- 1. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. PubChemLite - 1-methyl-2,3-dihydro-1h-indol-5-ol hydrobromide (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 4. 5-Hydroxyindoline - Wikipedia [en.wikipedia.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2,3-dihydro-1H-indol-5-ol | C8H9NO | CID 10034684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

1-methyl-5-hydroxyindoline hydrobromide CAS number

An In-depth Technical Guide to 1-methyl-5-hydroxyindoline and its Hydrobromide Salt

This guide provides a comprehensive technical overview of 1-methyl-5-hydroxyindoline, a substituted indoline derivative with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, proposed synthesis, analytical characterization, potential biological applications, and safe handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Chemical Identity

1-methyl-5-hydroxyindoline is a heterocyclic organic compound featuring an indoline core structure. This core is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. In this specific derivative, a methyl group is attached to the nitrogen atom (position 1), and a hydroxyl group is substituted at position 5 of the benzene ring.

The indoline scaffold and its derivatives are of significant interest in pharmacology due to their presence in a wide array of biologically active molecules and natural products.[1][2] The addition of a methyl group at the N-1 position and a hydroxyl group at the C-5 position can significantly modulate the compound's physicochemical properties and biological activity.

The Matter of the CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance.[3][4][5] While the parent structures of our target compound are well-documented, a specific CAS number for 1-methyl-5-hydroxyindoline hydrobromide is not found in publicly accessible databases. This suggests that this particular salt may be a novel chemical entity that has not yet been registered.[6][7]

For reference, the CAS numbers for closely related compounds are:

The absence of a dedicated CAS number underscores the need for a detailed guide for researchers who may be the first to synthesize and characterize this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base, 1-methyl-5-hydroxyindoline. These values are calculated based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-ol | - |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Appearance | Predicted to be an off-white to yellow solid or oil | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrobromide salt is expected to have enhanced aqueous solubility. | General Chemical Principles |

| LogP (predicted) | 1.5 - 2.0 | Chemical prediction software |

Synthesis and Formulation

A plausible and efficient synthesis of 1-methyl-5-hydroxyindoline hydrobromide can be envisioned as a two-stage process: the synthesis of the free base followed by its conversion to the hydrobromide salt.

Proposed Synthesis of 1-methyl-5-hydroxyindoline (Free Base)

A common and effective method for preparing substituted indolines is the reduction of the corresponding indole derivative. The synthesis can therefore commence from the commercially available 5-hydroxyindole.

Step 1: N-methylation of 5-hydroxyindole The nitrogen of the indole ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.[10] The hydroxyl group may require protection (e.g., as a benzyl ether) prior to this step to prevent O-methylation, followed by a deprotection step.

Step 2: Reduction of 1-methyl-5-hydroxyindole to 1-methyl-5-hydroxyindoline The resulting 1-methyl-5-hydroxyindole can be reduced to the corresponding indoline. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like sodium cyanoborohydride.

Formation of the Hydrobromide Salt

The purified 1-methyl-5-hydroxyindoline free base can be converted to its hydrobromide salt to improve its stability, crystallinity, and aqueous solubility. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., isopropanol or diethyl ether) and adding a stoichiometric amount of hydrobromic acid (HBr), often as a solution in acetic acid or as a gas. The hydrobromide salt will then precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[11]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 1-methyl-5-hydroxyindoline and its conversion to the hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-methyl-5-hydroxyindoline hydrobromide. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the five-membered ring (typically appearing as triplets), the N-methyl protons (a singlet), and the hydroxyl proton (a broad singlet, which may be exchangeable with D₂O).

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, aliphatic, and N-methyl).

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion of the free base, which should correspond to the calculated mass for C₉H₁₁NO.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), N-H stretching (if any unreacted starting material is present), C-H stretches (aromatic and aliphatic), and C-N stretching.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Analytical Workflow Diagram

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Potential Applications and Biological Activity

The 5-hydroxyindole and 5-hydroxyindoline scaffolds are privileged structures in medicinal chemistry, known for their interaction with various biological targets.

-

Neuropharmacology : 5-Hydroxyindoline has been identified as a selective ligand for the dopamine D4 receptor and an inhibitor of the D2 receptor.[8] These receptors are key targets in the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The N-methylation of this scaffold could alter its receptor binding affinity, selectivity, and pharmacokinetic properties, making 1-methyl-5-hydroxyindoline a compelling candidate for further investigation in this area.

-

Anticancer and Anti-inflammatory Activity : Various indole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[12][13][14] Specifically, 2-amino-5-hydroxyindole derivatives have been shown to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[12]

-

Antimicrobial Agents : The indole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[2][15][16]

Structure-Activity Relationship Diagramdot

Sources

- 1. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 4. nedstar.com [nedstar.com]

- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 6. CAS Number Application - Proregulations [proregulations.com]

- 7. CAS Registry Services℠ | CAS [cas.org]

- 8. 5-Hydroxyindoline - Wikipedia [en.wikipedia.org]

- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 10. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]

- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajchem-b.com [ajchem-b.com]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]

An In-depth Technical Guide to 1-Methylindolin-5-ol Hydrobromide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methylindolin-5-ol hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and its potential as a scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers working with indoline derivatives and for drug development professionals evaluating new chemical entities.

Core Molecular Attributes

1-Methylindolin-5-ol hydrobromide is the salt form of the parent compound, 1-methylindolin-5-ol. The indoline core, a saturated analog of indole, is a "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. The addition of a hydroxyl group at the 5-position and a methyl group at the 1-position (the nitrogen atom) provides specific electronic and steric properties that are crucial for targeted biological activity. The hydrobromide salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical parameters for experimental handling and formulation.

Molecular Formula and Weight

The chemical structure and key quantitative data for 1-methylindolin-5-ol hydrobromide and its corresponding free base are summarized below. The molecular formula for the hydrobromide salt is C₉H₁₂BrNO, and its molecular weight is approximately 230.11 g/mol . The free base, 1-methylindolin-5-ol, has a formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .

| Property | 1-Methylindolin-5-ol (Free Base) | 1-Methylindolin-5-ol Hydrobromide (Salt) |

| CAS Number | 72254-94-5 | 134328-27-1 |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂BrNO |

| Molecular Weight | 149.19 g/mol | 230.11 g/mol |

| Canonical SMILES | CN1CCC2=C1C=CC(=C2)O | CN1CCC2=C1C=CC(=C2)O.Br |

| InChI Key | LVCFSMCRQIAWTB-UHFFFAOYSA-N | LVCFSMCRQIAWTB-UHFFFAOYSA-N |

Data is compiled from established chemical databases and computational models.

Synthesis and Purification

The synthesis of 1-methylindolin-5-ol hydrobromide is typically achieved through a multi-step process. A common and logical synthetic route involves the preparation of a 5-methoxy-substituted indoline, followed by N-methylation and subsequent O-demethylation to yield the desired phenol. The final step is the salt formation with hydrobromic acid.

Representative Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for the synthesis of 1-methylindolin-5-ol hydrobromide, starting from the commercially available 5-methoxyindoline.

Caption: Synthetic workflow for 1-methylindolin-5-ol hydrobromide.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established chemical principles for analogous transformations.[1][2]

Step 1: Synthesis of 5-Methoxy-1-methylindoline (N-Methylation)

-

To a stirred solution of 5-methoxyindoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the indoline nitrogen to form the corresponding sodium salt. This increases the nucleophilicity of the nitrogen, facilitating the subsequent alkylation. DMF is an ideal polar aprotic solvent for this type of reaction.

-

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methoxy-1-methylindoline.

Step 2: Synthesis of 1-Methylindolin-5-ol (O-Demethylation)

-

Dissolve 5-methoxy-1-methylindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) for use with boron tribromide (BBr₃) or glacial acetic acid for use with hydrobromic acid.

-

Method A (Using BBr₃): Cool the solution to -78 °C and add BBr₃ (1.5-2.0 eq) dropwise. Stir at this temperature for 1-2 hours, then allow to warm to room temperature and stir overnight.

-

Causality: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating cleavage of the methyl-oxygen bond.

-

-

Method B (Using HBr): Add a 48% aqueous solution of hydrobromic acid (HBr, excess) to the acetic acid solution and heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material.[2]

-

Causality: Concentrated HBr provides both a strong acid to protonate the ether oxygen and a good nucleophile (Br⁻) to attack the methyl group in an Sₙ2 reaction.

-

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 1-methylindolin-5-ol as the free base.

Step 3: Formation of 1-Methylindolin-5-ol Hydrobromide

-

Dissolve the purified 1-methylindolin-5-ol (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

-

Add a 48% aqueous solution of HBr (1.0-1.1 eq) dropwise with stirring.

-

The hydrobromide salt will typically precipitate out of the solution. If precipitation is slow, the solution can be cooled or triturated with a non-polar solvent like hexane.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-methylindolin-5-ol hydrobromide as a solid.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of 1-methylindolin-5-ol hydrobromide are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

The properties of indoline derivatives can be predicted based on their structure. The hydrobromide salt is expected to be a crystalline solid with significantly higher water solubility compared to its free base, a desirable trait for biological assays.

| Property | Predicted Value / Observation | Rationale |

| Appearance | Off-white to pale tan solid | Typical for organic amine salts. |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar solvents like DCM. | The ionic nature of the hydrobromide salt enhances solubility in polar protic solvents.[3] |

| Lipophilicity (XLogP3) | ~1.7 (for free base) | This moderate lipophilicity falls within the range often considered favorable for drug-like properties, balancing membrane permeability with aqueous solubility.[4] |

| pKa | ~4-5 (tertiary amine); ~10 (phenol) | The indoline nitrogen is a tertiary amine, while the hydroxyl group is phenolic. The amine's pKa is crucial for its ionization state at physiological pH.[5] |

| Stability | Store in a cool, dry, dark place. Sensitive to oxidation. | Phenolic compounds are susceptible to oxidation, which can be accelerated by light and air. The salt form generally offers greater stability than the free base. |

Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆):

-

Aromatic Protons: Signals expected in the range of δ 6.5-7.0 ppm. The substitution pattern will result in three distinct signals on the benzene ring.

-

Indoline Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the five-membered ring, typically found around δ 2.9-3.5 ppm.

-

N-Methyl Protons: A sharp singlet for the -NCH₃ group, expected around δ 2.7-3.0 ppm.

-

Phenolic Proton: A broad singlet for the -OH group, typically above δ 9.0 ppm.

-

Ammonium Proton: A broad signal for the N⁺-H proton, the chemical shift of which can be variable.

-

-

¹³C NMR (DMSO-d₆):

-

Aromatic Carbons: Signals in the δ 110-155 ppm region. The carbon bearing the hydroxyl group (C5) will be significantly downfield.

-

Indoline Carbons: Aliphatic carbons (C2 and C3) expected in the range of δ 28-55 ppm.

-

N-Methyl Carbon: A signal for the methyl carbon around δ 35-40 ppm.

-

-

FT-IR (KBr):

-

O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

-

N-H Stretch: A broad band for the ammonium salt (N⁺-H) stretch, often overlapping with the O-H and C-H stretches, typically in the 2400-3200 cm⁻¹ region.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just below and above 3000 cm⁻¹.

-

Aromatic C=C Bends: Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the phenolic C-O bond around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed will be that of the free base (the cation of the salt), [M+H]⁺, with an expected m/z of approximately 150.09.

-

Applications in Research and Drug Development

The 1-methylindolin-5-ol scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The indoline nucleus and its derivatives have been investigated for a wide array of pharmacological activities.

Rationale for Pharmacological Interest

The structural features of 1-methylindolin-5-ol make it an attractive candidate for targeting various biological systems:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for binding to enzyme active sites or receptors.

-

Aromatic Interactions: The benzene ring can engage in π-π stacking or hydrophobic interactions with protein residues.

-

Ionizable Center: The tertiary amine can be protonated at physiological pH, allowing for ionic interactions and improving aqueous solubility.

-

Structural Rigidity and Conformation: The non-planar, fused ring system of indoline provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity compared to more flexible molecules.

The following diagram illustrates a hypothetical interaction of the 1-methylindolin-5-ol scaffold within a generic enzyme active site, highlighting its potential binding modes.

Caption: Potential binding interactions of the 1-methylindolin-5-ol scaffold.

Potential Therapeutic Areas

Based on the activities of related indoline and 5-hydroxyindole compounds, 1-methylindolin-5-ol hydrobromide is a promising starting material for developing agents in several therapeutic areas:

-

Neurodegenerative Diseases: The structural similarity to serotonin and melatonin suggests potential applications in developing ligands for serotonin or melatonin receptors, which are implicated in mood disorders, sleep regulation, and neuroprotection.[10]

-

Anti-Inflammatory Agents: 5-Hydroxyindole derivatives have been successfully designed as potent inhibitors of enzymes like 5-lipoxygenase, which is a key target in inflammatory diseases.[11]

-

Anticancer Therapeutics: The indoline scaffold is present in numerous compounds with anti-proliferative activity. It can be functionalized to target various proteins involved in cancer progression, such as kinases or polymerases.[3]

Conclusion

1-Methylindolin-5-ol hydrobromide is a versatile and valuable chemical intermediate for drug discovery and development. Its well-defined structure, which combines key pharmacophoric features such as a hydrogen-bonding phenol, an ionizable amine, and a rigid heterocyclic scaffold, makes it an excellent starting point for the synthesis of targeted molecular libraries. The synthetic routes are accessible through established organic chemistry methodologies, and its characterization can be readily achieved using standard analytical techniques. For researchers in medicinal chemistry, this compound represents a promising platform for the design and synthesis of next-generation therapeutics.

References

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

-

1-methylindole. Organic Syntheses. Available at: [Link]

-

Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. Available at: [Link]

-

Indolin-5-ol hydrobromide/CAS:1221257-43-7. HXCHEM. Available at: [Link]

-

Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. Available at: [Link]

-

1-Methylindoline | CAS 824-21-5. AMERICAN ELEMENTS. Available at: [Link]

-

Using weak interactions to control C-H mono-nitration of indolines. The Royal Society of Chemistry. Available at: [Link]

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

-

Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry. Available at: [Link]

-

5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

Physicochemical Properties and In silico Binding Interaction With Gyrase B Of Antibacterial Compounds From Aquous Extract of Hib. Camellia. Available at: [Link]

-

Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. National Center for Biotechnology Information. Available at: [Link]

- [5-(3-{5-[(Piperidin-1-yl)methyl]-1H-indol-2-yl}octahydro-1H-indazol-6-yl) - EPA. Environmental Protection Agency.

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Center for Biotechnology Information. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

-

Brain chemistry: how does P450 catalyze the O-demethylation reaction of 5-methoxytryptamine to yield serotonin?. PubMed. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. Journal of Biochemical and Phytomedicine. Available at: [Link]

-

PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF. European Patent Office. Available at: [Link]

- Processes for production of indole compounds. Google Patents.

-

5-Methylindole. PubChem. Available at: [Link]

-

Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. Available at: [Link]

-

A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indolin-5-ol hydrobromide/CAS:1221257-43-7-HXCHEM [hxchem.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-5-Hydroxyindoline Salts

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Salt Form Selection in Modern Drug Development

In the landscape of contemporary drug development, the transition of an active pharmaceutical ingredient (API) from a promising lead compound to a viable clinical candidate is a meticulous process. An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact of salt formation on a drug's performance.[1] The selection of an appropriate salt form is not merely an incremental improvement but a critical decision that can dictate the future success of a therapeutic agent. By pairing an ionizable drug molecule, such as 1-methyl-5-hydroxyindoline, with a suitable counter-ion, we can strategically modulate its physicochemical properties to enhance solubility, stability, and manufacturability.[1][2] This guide provides a comprehensive framework for the systematic characterization of the physical properties of 1-methyl-5-hydroxyindoline salts, empowering researchers to make data-driven decisions in the salt selection process.

1-Methyl-5-hydroxyindoline: A Molecule of Interest

1-Methyl-5-hydroxyindoline, a derivative of the indoline scaffold, presents a compelling profile for pharmaceutical development. The indoline framework is a privileged structure found in numerous biologically active compounds. The presence of a hydroxyl group at the 5-position and a tertiary amine within the indoline ring system makes 1-methyl-5-hydroxyindoline an ideal candidate for salt formation. The nitrogen atom of the indoline ring is basic and can be protonated to form a variety of salts with pharmaceutically acceptable acids. The choice of the counter-ion will significantly influence the resulting salt's physical properties.

This guide will delineate the essential experimental protocols and theoretical underpinnings for characterizing the following key physical properties of 1-methyl-5-hydroxyindoline salts:

-

Aqueous Solubility: A critical determinant of a drug's dissolution rate and bioavailability.

-

Dissociation Constant (pKa): Governs the extent of ionization at different physiological pH values, impacting absorption and distribution.

-

Thermal Properties and Melting Point: Essential for understanding the salt's physical stability and for guiding formulation and manufacturing processes.

-

Crystallinity and Polymorphism: The solid-state form of the salt can have profound effects on its physical and chemical properties.

Aqueous Solubility: The Gateway to Bioavailability

The aqueous solubility of an API is a cornerstone of its developability. For orally administered drugs, adequate solubility is a prerequisite for dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. The formation of a salt can dramatically enhance the aqueous solubility of a poorly soluble parent molecule.

The "Why": Causality in Solubility Enhancement

The conversion of a neutral, often less polar, molecule into a salt introduces ionic character. This increased polarity generally leads to more favorable interactions with water molecules, thereby increasing solubility. However, the interplay between the crystal lattice energy of the salt and the solvation energy of the ions in solution dictates the ultimate solubility.[1] A successful salt will have a crystal lattice that can be readily overcome by the energy of hydration.

Experimental Workflow: Kinetic Solubility Determination

In the early stages of drug discovery, a high-throughput kinetic solubility assay is often employed to rapidly screen and rank different salt forms. This method provides a rapid assessment of solubility under non-equilibrium conditions.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination.

Detailed Protocol for Kinetic Solubility Assay (Turbidimetric Method):

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of each 1-methyl-5-hydroxyindoline salt in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking.[3]

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[4]

-

Data Analysis: Plot the measured turbidity against the concentration of the salt. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[3]

Table 1: Information Derived from Solubility Studies

| Parameter | Description | Importance in Drug Development |

| Kinetic Solubility | The apparent solubility of a compound under non-equilibrium conditions, typically measured after a short incubation time. | Provides a rapid screening tool to compare different salt forms and identify those with promising solubility characteristics. |

| Thermodynamic Solubility | The true solubility of a compound at equilibrium, where the solid and solution phases are in a stable state. | Represents the maximum amount of drug that can be dissolved in a given solvent system and is a critical parameter for formulation development. |

Dissociation Constant (pKa): The pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. For an ionizable molecule like 1-methyl-5-hydroxyindoline, the pKa value of its conjugate acid (the protonated form) will determine the ratio of the ionized to the non-ionized form at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and interaction with its target.

The "Why": pKa and its Physiological Relevance

The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.4). The pKa of a 1-methyl-5-hydroxyindoline salt will dictate where in the GI tract the drug is predominantly in its more soluble, ionized form, and where it is in its more permeable, neutral form. A well-chosen salt will optimize this balance to favor both dissolution and absorption.

Experimental Workflow: pKa Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely used and accessible method for pKa determination. It relies on the principle that the ionized and non-ionized forms of a molecule often have different UV-Vis absorbance spectra.

Diagram of the pKa Determination Workflow:

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Detailed Protocol for pKa Determination by UV-Vis Spectroscopy:

-

Preparation of Solutions: Prepare a stock solution of the 1-methyl-5-hydroxyindoline salt in a suitable solvent (e.g., methanol or water). Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the salt should be such that it gives a measurable absorbance (typically in the range of 0.3-0.8 AU).

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range. Identify a wavelength where there is a significant difference in absorbance between the fully protonated and deprotonated forms.

-

Data Collection: Measure the absorbance of each sample at the selected wavelength.

-

Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[5]

Illustrative Data for a Related Compound: The predicted pKa for the phenolic hydroxyl group of 5-hydroxyindole is approximately 9.98.[6] The pKa of the protonated indoline nitrogen in 1-methyl-5-hydroxyindoline is expected to be in the weakly basic range, and this would be the primary pKa of interest for salt formation.

Thermal Properties and Melting Point: Ensuring Stability

The thermal properties of a salt, including its melting point, are critical indicators of its physical stability. A higher melting point is generally associated with greater crystal lattice energy and, often, better physical stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for evaluating these properties.

The "Why": The Importance of Thermal Stability

A salt with a low melting point or poor thermal stability can be problematic during manufacturing processes such as milling and granulation, which can generate heat. Thermal instability can also lead to degradation of the API over time, impacting the shelf-life of the final drug product.

Experimental Workflow: Thermal Analysis using DSC and TGA

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[7][8] TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of solvates or hydrates.[9][10]

Diagram of the Thermal Analysis Workflow:

Caption: Workflow for thermal analysis using DSC and TGA.

Detailed Protocol for DSC and TGA:

-

Sample Preparation: Accurately weigh 2-10 mg of the 1-methyl-5-hydroxyindoline salt into an aluminum DSC pan or a ceramic TGA pan.[11][12] For DSC, hermetically seal the pan.

-

Instrument Setup: Place the sample pan (and an empty reference pan for DSC) into the respective instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

DSC: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.

-

TGA: Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its expected decomposition point.

-

-

Data Acquisition: Record the heat flow (for DSC) and the percentage of weight loss (for TGA) as a function of temperature.

-

Data Analysis:

-

DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

TGA: The onset of weight loss indicates the beginning of decomposition or desolvation.

-

Table 2: Information Derived from Thermal Analysis

| Technique | Parameter | Description | Importance in Drug Development |

| DSC | Melting Point (Tm) | The temperature at which a solid transitions to a liquid. | An indicator of the purity and physical stability of the crystalline form. |

| Glass Transition (Tg) | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for the characterization and stability assessment of amorphous forms. | |

| TGA | Decomposition Temperature | The temperature at which the compound begins to chemically degrade. | A measure of the thermal stability of the API. |

| Weight Loss Events | Discrete steps in weight loss corresponding to the loss of solvent or water molecules. | Used to identify and quantify the presence of solvates or hydrates. |

Crystallinity and Polymorphism: The Solid-State Landscape

The solid-state form of an API can have a significant impact on its physical properties. A compound can exist in different crystalline forms, known as polymorphs, or in a non-crystalline, amorphous form. Each polymorph has a unique crystal lattice arrangement and, consequently, different properties such as solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique for characterizing the solid-state form of a pharmaceutical material.[13][14]

The "Why": The Criticality of Polymorph Control

The existence of multiple polymorphic forms presents a significant challenge in drug development. A less stable polymorph may convert to a more stable, but less soluble, form over time, which can lead to a decrease in the drug's bioavailability. Therefore, it is essential to identify all possible polymorphs of a new salt and to select the most stable and suitable form for development.

Experimental Workflow: Solid-State Characterization by PXRD

PXRD involves irradiating a powdered sample with X-rays and measuring the angles at which the X-rays are diffracted by the crystal lattice. The resulting diffraction pattern is a unique "fingerprint" of the crystalline form.

Diagram of the PXRD Workflow:

Caption: Workflow for solid-state characterization by PXRD.

Detailed Protocol for PXRD:

-

Sample Preparation: A small amount of the 1-methyl-5-hydroxyindoline salt is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.[15]

-

Instrument Setup: The sample holder is placed in the PXRD instrument. The X-ray source (typically Cu Kα) and detector are aligned.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The data is plotted as intensity versus 2θ. The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline form. Different polymorphs will have different peak positions and/or relative intensities.[16]

Table 3: Information Derived from PXRD Analysis

| Parameter | Description | Importance in Drug Development |

| Crystallinity | The degree of structural order in a solid. | Crystalline materials are generally more stable than amorphous materials. PXRD can distinguish between crystalline and amorphous forms. |

| Polymorphic Form | The specific crystal lattice arrangement of a compound. | Different polymorphs can have different solubilities, stabilities, and manufacturing properties. PXRD is the definitive method for identifying and differentiating polymorphs. |

| Phase Purity | The presence of a single crystalline form in a sample. | Ensures batch-to-batch consistency and predictable performance of the drug substance. |

Conclusion: A Holistic Approach to Salt Characterization

The successful development of a 1-methyl-5-hydroxyindoline salt, or any pharmaceutical salt, hinges on a thorough understanding of its physical properties. The experimental workflows and principles outlined in this guide provide a robust framework for the systematic characterization of aqueous solubility, pKa, thermal properties, and solid-state form. By integrating these techniques, researchers can build a comprehensive physicochemical profile of each salt candidate, enabling an informed and strategic selection of the optimal form for further development. This data-driven approach is paramount to mitigating risks, ensuring product quality, and ultimately, accelerating the journey of a promising molecule to a life-changing medicine.

References

-

Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21). Retrieved from [Link]

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). Retrieved from [Link]

-

Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. (2025, April 15). Retrieved from [Link]

-

Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. (2024, January 18). World Scientific News. Retrieved from [Link]

-

Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging | Analytical Chemistry. (2022, May 27). ACS Publications. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.). Retrieved from [Link]

-

Determination of Kinetic Solubility. (n.d.). Bio-protocol. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Retrieved from [Link]

-

X-Ray Crystal Structure and Cation Binding Properties of a New Phthalide-fused Indoline Derivative | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. Retrieved from [Link]

-

Structure and Morphology of Indole Analogue Crystals | ACS Omega. (2020, July 7). ACS Publications. Retrieved from [Link]

-

Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. (n.d.). IUCr. Retrieved from [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

-

X‐ray crystal structure of 4 a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023, June 29). MDPI. Retrieved from [Link]

-

Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]

-

X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1). Retrieved from [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). SciSpace. Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]

-

Thermal analysis methods for pharmacopoeial materials. (n.d.). PubMed. Retrieved from [Link]

-

5-Hydroxyindole | C8H7NO | CID 16054. (n.d.). PubChem. Retrieved from [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. Retrieved from [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved from [Link]

-

Electronic Structure of 5-Hydroxyindole: From Gas Phase to Explicit Solvation | The Journal of Physical Chemistry B. (2009, February 5). ACS Publications. Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved from [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024, July 26). MDPI. Retrieved from [Link]

-

5-N-Methylated Quindoline Derivatives as Telomeric G-Quadruplex Stabilizing Ligands: Effects of 5. (2008, October 16). Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024, September 19). MDPI. Retrieved from [Link]

-

Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (n.d.). MDPI. Retrieved from [Link]

-

STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. (2025, June 28). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyindole | 1953-54-4 [chemicalbook.com]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. torontech.com [torontech.com]

- 9. veeprho.com [veeprho.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. qualitest.ae [qualitest.ae]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

- 15. mcgill.ca [mcgill.ca]

- 16. pharmtech.com [pharmtech.com]

Section 1: Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling and Use of 1-methyl-5-hydroxyindoline HBr

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 1-methyl-5-hydroxyindoline hydrobromide. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide has been constructed by synthesizing data from structurally analogous compounds, including indolines, phenolic compounds, and organic hydrobromide salts. The principles and protocols outlined herein are based on established laboratory safety standards to ensure scientific integrity and user safety.

1-methyl-5-hydroxyindoline HBr is a heterocyclic compound featuring an indoline core, which is a saturated derivative of indole. The structure includes a methyl group on the nitrogen atom (N-1) and a hydroxyl group on the benzene ring (C-5). It is supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents compared to the freebase.

Diagram 1: Chemical Structure of 1-methyl-5-hydroxyindoline HBr

Caption: Structure of 1-methyl-5-hydroxyindoline HBr.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Justification |

| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-ol;hydrobromide | Standard nomenclature |

| Molecular Formula | C₉H₁₂BrNO | Derived from structure |

| Molecular Weight | 230.10 g/mol | Calculated from formula |

| Appearance | Off-white to tan or pinkish solid | Phenolic compounds are prone to oxidation, causing color change. |

| Solubility | Soluble in water, methanol, DMSO. Poorly soluble in non-polar solvents. | Salt form increases polarity and aqueous solubility. |

| Hygroscopicity | Likely hygroscopic | Hydrobromide salts of amines readily absorb moisture[1]. |

| Light Sensitivity | Likely light-sensitive | Indole and phenol moieties can be degraded by UV light[2]. |

Section 2: Inferred Hazard Identification and GHS Classification

A formal GHS classification is unavailable. The following classification is inferred from the hazardous components of the molecule: the acidic and corrosive hydrobromide salt and the irritant indoline/phenol core.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement (Inferred) | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | GHS05 (Corrosion), GHS07 |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Primary Hazards Analysis:

-

Corrosivity (HBr Salt): Hydrogen bromide is a strong acid and is corrosive to metals and tissues[3][4]. When the salt dissolves (e.g., on moist skin or mucous membranes), it can release hydrobromic acid, causing severe burns. This is the most significant acute hazard.

-

Irritation (Indoline/Phenol Core): Structurally similar compounds like 5-hydroxyindole and 1-methylindole are known skin, eye, and respiratory irritants[2][5].

-

Air and Light Sensitivity: The 5-hydroxy (phenol) group is susceptible to oxidation, which can be accelerated by light and air, leading to degradation of the compound and the formation of colored impurities[6].

-

Hygroscopicity: The salt's tendency to absorb moisture can lead to handling difficulties and promote degradation pathways[7].

Section 3: First Aid Measures

In case of any exposure, seek immediate medical attention and provide the attending physician with this guide.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention due to the high risk of severe corneal damage[4].

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if burns or persistent irritation occurs[8].

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention [2].

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention [8].

Section 4: Safe Handling, Storage, and Stability

Adherence to strict handling and storage protocols is critical to maintain compound integrity and ensure operator safety.

Handling

-

Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. For highly sensitive experiments or long-term handling, the use of an inert atmosphere glovebox is strongly recommended to prevent oxidation and moisture uptake[9][10].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's data for breakthrough time and compatibility.

-

Respiratory Protection: Not typically required if handled within a functional fume hood.

-

Diagram 2: Safe Handling Workflow for Air- and Moisture-Sensitive Compounds

Caption: Workflow for handling 1-methyl-5-hydroxyindoline HBr.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed, amber glass vial to protect from light[11]. The vial should be placed inside a secondary container within a desiccator to protect from moisture. For long-term stability, store under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C)[2][6].

-

Stability: The compound is stable under recommended storage conditions. Degradation may occur upon exposure to:

-

Strong Bases: Will deprotonate the hydrobromide and phenolic hydroxyl group, yielding the freebase which may be less stable.

-

Strong Oxidizing Agents: Will readily oxidize the electron-rich phenol and indoline rings[8].

-

Air/Oxygen: The 5-hydroxy group is susceptible to oxidation.

-

Light: Can promote degradation[2].

-

-

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents[8].

Section 5: Experimental Protocols - A Self-Validating System

To ensure experimental reproducibility and safety, every protocol must act as a self-validating system. This involves not just performing the steps, but understanding the rationale and including checkpoints to verify compound integrity.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution for use in biological assays. The key is to minimize exposure to atmospheric moisture and oxygen.

Methodology:

-

Preparation: Place a clean, dry amber glass vial with a magnetic stir bar on a tared analytical balance.

-

Weighing: In a low-humidity environment or glovebox, add approximately 2.30 mg of 1-methyl-5-hydroxyindoline HBr to the vial. Record the exact weight.

-

Sealing: Immediately seal the vial with a septum-equipped cap.

-

Solvent Addition: Using a gas-tight syringe, add the calculated volume of anhydrous, degassed DMSO to achieve a 10 mM concentration (e.g., 1.00 mL for 2.30 mg).

-

Causality: Anhydrous, degassed solvent is used to prevent water- and oxygen-mediated degradation of the compound.

-

-

Dissolution: Stir the vial at room temperature until the solid is fully dissolved.

-

Storage: Parafilm the cap, label appropriately, and store at -20°C or -80°C under an inert atmosphere.

Protocol 2: Pre-Use Compound Integrity Check

Before committing a valuable experiment, it is crucial to validate the integrity of the compound, especially if it has been in storage for an extended period.

Methodology:

-

Sample Preparation: Dilute a small aliquot of the stock solution in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Spectrometry (MS): Verify the presence of the parent ion corresponding to the protonated freebase (C₉H₁₁NO), which has an expected m/z of [M+H]⁺ ≈ 150.1.

-

Liquid Chromatography (LC): The chromatogram should show a single major peak. The presence of multiple peaks, especially those with masses corresponding to oxidation products ([M+16]+, dimers, etc.), indicates degradation.

-

-

Decision Point: If the purity is below an acceptable threshold (e.g., >95%), the stock solution should be discarded and a fresh one prepared from the solid.

-

Trustworthiness: This self-validating step prevents the use of degraded material, saving time and resources while ensuring the reliability of experimental results.

-

Diagram 3: Self-Validating Experimental Workflow

Caption: Decision workflow for ensuring compound integrity.

References

-

Fisher Scientific. (2014, September 23). Safety Data Sheet for 1-Methyl-1H-indole-5-carboxylic acid. (Note: This is a representative SDS for a related compound).

-

Chemsrc. (2025, August 22). Indoline | CAS#:496-15-1.

-

MDPI. (2024, July 10). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

-

National Center for Biotechnology Information. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol.

-

Molecular Modeling of Toxic Indole Derivatives from High Temperature Cooking. (2025, August 8). ResearchGate.

-

PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists.

-

Sigma-Aldrich. (2025, May 26). Safety Data Sheet for Indoline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 260, Hydrogen Bromide.

-

Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1-Methylindole.

-

National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

-

ChemicalBook. (2019, September 6). Hydrobromic Acid-Hazard and Toxicity.

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

-

Fisher Scientific. (2010, October 17). Safety Data Sheet for 5-Methylindole.

-

Fisher Scientific. (2010, September 2). Safety Data Sheet for Hydrobromic acid.

-

University of Rochester, Department of Chemistry. How to Store Reagents.

-

Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.

-

Ossila. Air Sensitive Compounds.

-

International Labour Organization. ICSC 0282 - HYDROGEN BROMIDE.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16054, 5-Hydroxyindole.

-

Wikipedia. 5-Hydroxyindoline.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22020437, 5,6-Dihydroxyindoline hydrobromide.

-

ChemicalBook. (2025, December 17). 5,6-DIHYDROXYINDOLINE HBr | 138937-28-7.

Sources

- 1. 5,6-DIHYDROXYINDOLINE HBr | 138937-28-7 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 11. How To [chem.rochester.edu]

Application Note: Synthesis of Carbazochrome Analogs from 1-Methyl-5-Hydroxyindoline

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of Carbazochrome derivatives, specifically focusing on the oxidative conversion of 1-methyl-5-hydroxyindoline .

Critical Scientific Note:

Standard pharmaceutical Carbazochrome (Adrenochrome monosemicarbazone) possesses a 3-hydroxy group (

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of carbazochrome-type hemostatic agents relies on the controlled oxidation of the indole/indoline core to an ortho-quinone, followed by site-selective condensation with semicarbazide. While the industrial route utilizes Epinephrine to access the 3-hydroxy core, the 1-methyl-5-hydroxyindoline route provides a direct pathway to the 3-desoxy analogs, useful for studying structure-activity relationships (SAR) regarding the stability of the 5,6-quinone moiety.

Reaction Scheme

The transformation proceeds via two key stages:

-

Oxidative Dehydrogenation: Conversion of the phenol (5-hydroxy) to the ortho-quinone (5,6-dione) using a mild oxidant (Silver Oxide or Fremy's Salt) to avoid over-oxidation to the indole.

-

Imine Condensation: Regioselective reaction of the 5-carbonyl (more reactive) with semicarbazide to form the monosemicarbazone.

Figure 1: Synthetic pathway from 1-methyl-5-hydroxyindoline to the Carbazochrome analog.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][3][4] | Grade | Role |

| 1-Methyl-5-hydroxyindoline | 3323-24-8 | >98% | Precursor |

| Silver Oxide (Ag₂O) | 20667-12-3 | Reagent | Oxidant (Mild) |

| Semicarbazide HCl | 563-41-7 | >99% | Derivatization Agent |

| Sodium Acetate (anhydrous) | 127-09-3 | ACS | Buffer/Base |

| Methanol | 67-56-1 | HPLC | Solvent |

| Formic Acid | 64-18-6 | 98% | pH Adjustment |

Step-by-Step Methodology

Step 1: Oxidative Formation of the Quinone Intermediate

Context: The 5,6-quinone intermediate is highly unstable and prone to polymerization (melanin formation). Temperature control is critical.

-

Preparation: Dissolve 1.49 g (10 mmol) of 1-methyl-5-hydroxyindoline in 50 mL of Methanol .

-

Acidification: Add dilute formic acid dropwise to adjust the pH to approximately 4.0 .

-

Why? Acidic pH stabilizes the resulting o-quinone and prevents rapid autopolymerization.

-

-

Oxidation: Cool the solution to 0°C in an ice bath. Add 5.0 g (approx. 2.2 eq) of fresh Silver Oxide (Ag₂O) in small portions over 10 minutes with vigorous stirring.

-

Observation: The solution will turn a deep red/orange color, indicative of the o-quinone (adrenochrome-like chromophore).

-

-

Filtration: Stir at 0°C for exactly 15 minutes . Rapidly filter the mixture through a Celite pad to remove silver residues.

-

Critical: Do not let the filtrate warm up. Proceed immediately to Step 2.

-

Step 2: Semicarbazone Condensation

-

Buffer Preparation: In a separate flask, dissolve 1.23 g (11 mmol) of Semicarbazide HCl and 1.5 g of Sodium Acetate in 10 mL of water .

-

Reaction: Add the buffered semicarbazide solution dropwise to the cold red quinone filtrate from Step 1.

-

Incubation: Allow the mixture to stand at 0–5°C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Crystallization: The product (Carbazochrome analog) typically precipitates as a reddish-orange solid. If no precipitate forms, concentrate the methanol under reduced pressure (rotary evaporator, bath <35°C) to 50% volume and cool again.

-

Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold methanol (1 x 5 mL). Recrystallize from water/ethanol if necessary.

Part 3: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare the product against the theoretical data for 1-methyl-indole-5,6-dione 5-semicarbazone .

| Test | Method | Acceptance Criteria (Expected) |

| Appearance | Visual | Orange to Red crystalline powder |

| Melting Point | Capillary | 200–205°C (Decomposition) |

| IR Spectroscopy | KBr Pellet | 1690 cm⁻¹ (Amide C=O), 1620 cm⁻¹ (C=N), 3300 cm⁻¹ (NH) |

| Solubility | Visual | Soluble in water (slight), acetic acid; Insoluble in ether |

Troubleshooting Guide

-